molecular formula C6H5ClF2N2O2 B13686510 Methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13686510
M. Wt: 210.56 g/mol
InChI Key: VSXIHUFXFKCEDC-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole class, known for its diverse biological activities. This compound is characterized by the presence of a pyrazole ring substituted with chloro, difluoromethyl, and carboxylate groups, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde with appropriate reagents under controlled conditions . The reaction is carried out in a solvent such as toluene, with the addition of sodium hydroxide and hydrogen peroxide to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, carboxylic acids, and amines, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .

Comparison with Similar Compounds

Comparison: Methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H5ClF2N2O2

Molecular Weight

210.56 g/mol

IUPAC Name

methyl 3-chloro-5-(difluoromethyl)-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C6H5ClF2N2O2/c1-13-6(12)2-3(5(8)9)10-11-4(2)7/h5H,1H3,(H,10,11)

InChI Key

VSXIHUFXFKCEDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NN=C1Cl)C(F)F

Origin of Product

United States

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